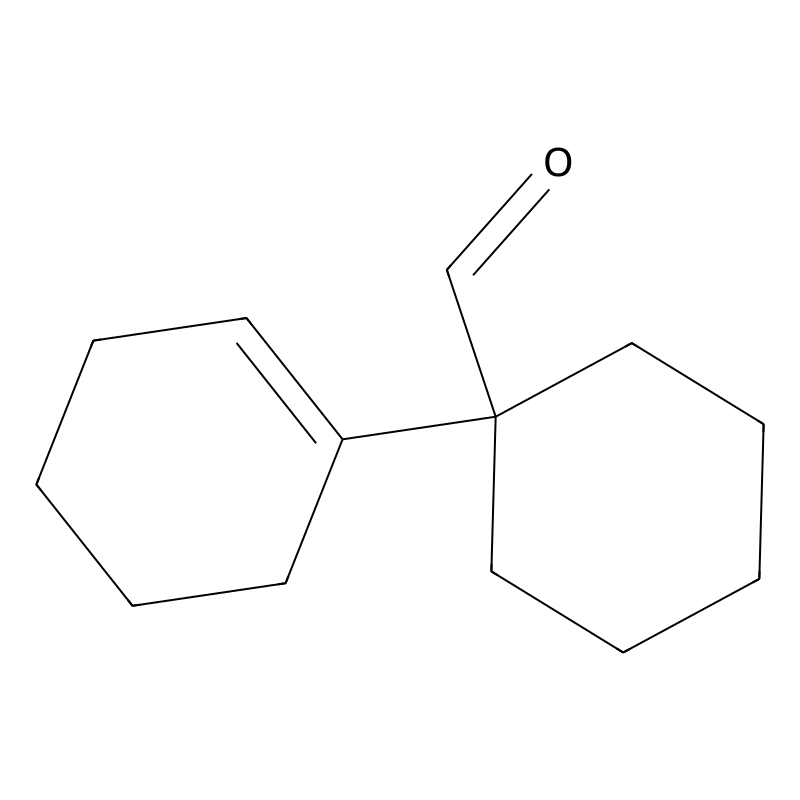Methanone, 1-cyclohexen-1-ylcyclohexyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Nickel-Catalyzed Carbonylative Negishi Cross-Coupling:
Cyclohexyl-1-cyclohexenyl Ketone has been shown to be a valuable substrate for nickel-catalyzed carbonylative Negishi cross-coupling reactions []. This type of reaction allows for the formation of carbon-carbon bonds between organic molecules. In the context of this research, the cyclohexenyl ketone moiety of the molecule acts as the electrophilic coupling partner, while a Negishi reagent (typically an organozinc halide) serves as the nucleophilic component. The nickel catalyst facilitates the reaction and allows for the introduction of a carbonyl group (C=O) into the final product [].
Methanone, 1-cyclohexen-1-ylcyclohexyl- is a chemical compound with the molecular formula C13H20O and a molecular weight of 196.30 g/mol. It is also known by its CAS Registry Number 74598-74-6. This compound features a cyclohexene ring attached to a cyclohexyl group, making it a member of the ketone family. Its structure can be represented as follows:
- Chemical Structure: The compound consists of a cyclohexenyl moiety bonded to a cyclohexyl group through a carbonyl (C=O) functional group, giving it unique properties compared to other similar compounds.
- Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and can react with nucleophiles such as Grignard reagents or hydride donors.
- Oxidation Reactions: Under certain conditions, this compound may be oxidized to form carboxylic acids.
- Reduction Reactions: It can be reduced to form alcohols.
One significant reaction pathway includes the nickel-catalyzed carbonylative Negishi cross-coupling, which allows for the formation of enones from this ketone .
Methanone, 1-cyclohexen-1-ylcyclohexyl- can be synthesized through several methods:
- Nickel-Catalyzed Carbonylative Negishi Cross-Coupling: This method involves the coupling of organozinc reagents with aryl halides in the presence of nickel catalysts and carbon monoxide .
- Direct Acylation: This involves acylating cyclohexene derivatives using acetic anhydride or acetyl chloride under controlled conditions.
- Hydroformylation: The reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a catalyst can yield this compound through intermediate aldehyde formation followed by reduction.
Methanone, 1-cyclohexen-1-ylcyclohexyl- has several applications:
- Flavor and Fragrance Industry: It may be used to impart specific scents or flavors due to its unique olfactory properties.
- Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
- Research and Development: It is utilized in various chemical research projects focusing on ketones and their derivatives.
Several compounds share structural similarities with Methanone, 1-cyclohexen-1-ylcyclohexyl-. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanone, 1-(1-cyclohexen-1-yl)- | C8H12O | Smaller size; simpler structure |
| 1-Cyclohexene | C6H10 | No carbonyl group; unsaturated hydrocarbon |
| Cyclopentanone | C5H8O | Smaller ring size; different cyclic structure |
| 4-Methylcyclohexanone | C7H12O | Contains a methyl substituent; saturated |
Uniqueness
Methanone, 1-cyclohexen-1-ylcyclohexyl-'s uniqueness lies in its combination of a cyclohexene and cyclohexane moiety along with the ketone functional group, which provides distinct chemical reactivity and potential applications not found in simpler or smaller analogs.








